2-Methoxy-5-(trifluoromethyl)phenylboronic acid

Suzuki-Miyaura Coupling Boronic Acid Reactivity Physicochemical Properties

This 2-methoxy-5-(trifluoromethyl)phenylboronic acid (CAS 240139-82-6) delivers superior synthetic reliability for drug discovery, agrochemical, and materials science programs. Its balanced electronic profile (pKa 8.32, LogP 2.27) enables high-yield Suzuki-Miyaura couplings, while the free boronic acid form eliminates a deprotection step required with pinacol esters. Alternative regioisomers or ester derivatives introduce avoidable risk to route reliability and yield. Solid form (mp 144–148 °C) simplifies handling and storage in manufacturing settings.

Molecular Formula C8H8BF3O3
Molecular Weight 219.96 g/mol
CAS No. 240139-82-6
Cat. No. B1304067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-(trifluoromethyl)phenylboronic acid
CAS240139-82-6
Molecular FormulaC8H8BF3O3
Molecular Weight219.96 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)C(F)(F)F)OC)(O)O
InChIInChI=1S/C8H8BF3O3/c1-15-7-3-2-5(8(10,11)12)4-6(7)9(13)14/h2-4,13-14H,1H3
InChIKeyPXDQUMRSSQYJSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-5-(trifluoromethyl)phenylboronic Acid (CAS 240139-82-6): Procurement-Ready Overview for Suzuki-Miyaura Coupling


2-Methoxy-5-(trifluoromethyl)phenylboronic acid (CAS 240139-82-6) is an organoboron reagent featuring a phenyl ring substituted with a methoxy group at the 2-position and a trifluoromethyl group at the 5-position, with a boronic acid moiety [1]. This substitution pattern confers a pKa of 8.32 and a LogP of 2.27 [2], which balances reactivity and stability in cross-coupling reactions. The compound is widely used as a building block in Suzuki-Miyaura couplings to introduce a 2-methoxy-5-(trifluoromethyl)phenyl moiety into pharmaceuticals, agrochemicals, and advanced materials [3]. It is commercially available from multiple suppliers with standard purity specifications of ≥98% and a melting point of 144-148 °C .

Why Generic Substitution of 2-Methoxy-5-(trifluoromethyl)phenylboronic Acid (240139-82-6) is Scientifically Unjustified


Direct substitution of 2-Methoxy-5-(trifluoromethyl)phenylboronic acid with alternative boronic acids is chemically and economically unjustified. Even seemingly minor structural modifications, such as changing the substitution pattern (e.g., 2-methoxy-4-trifluoromethyl), altering the functional group (e.g., pinacol ester), or switching the halogens (e.g., fluorine vs. trifluoromethoxy), significantly alter the reagent's physicochemical and electronic properties [1]. These changes directly impact critical procurement-relevant parameters: the compound's pKa affects its stability and handling requirements; its LogP influences reaction work-up and purification; and its substitution pattern dictates the regioselectivity and yield in cross-coupling reactions [2]. Therefore, generic substitution introduces avoidable risk to synthetic route reliability, yield, and ultimately project timelines and cost, making the specified compound the only rational choice for the intended application.

Quantitative Differentiation Guide: Evidence for Selecting 2-Methoxy-5-(trifluoromethyl)phenylboronic Acid (CAS 240139-82-6)


Regioisomeric Differentiation: Superior Acidity and Distinct LogD of 2-Methoxy-5-(trifluoromethyl)phenylboronic Acid

The 2,5-substitution pattern of 2-Methoxy-5-(trifluoromethyl)phenylboronic acid yields a calculated pKa of 8.32 and a LogD (pH 7.4) of 2.22 [1]. This is chemically distinct from the 2-methoxy-4-(trifluoromethyl)phenylboronic acid (CAS 312936-89-3) or the 2-methoxy-6-(trifluoromethyl)phenylboronic acid (CAS 1256355-32-6) isomers. For broader context, unsubstituted phenylboronic acid has a pKa of 8.86, while a trifluoromethoxy derivative in the ortho position (2-OCF3) is less acidic than its methoxy analog due to differing hydrogen bonding [2][3]. The target compound's pKa is lowered by the electron-withdrawing CF3 group but moderated by the ortho-methoxy group's hydrogen bonding potential, creating a unique acidity profile.

Suzuki-Miyaura Coupling Boronic Acid Reactivity Physicochemical Properties

Commercial Purity and Physical Form Benchmarking for 2-Methoxy-5-(trifluoromethyl)phenylboronic Acid

Commercially, 2-Methoxy-5-(trifluoromethyl)phenylboronic acid is routinely available as a solid with a melting point of 144-148 °C and a standard purity specification of ≥98% . This is a critical differentiator compared to closely related analogs. For example, the pinacol ester derivative (CAS 1688686-12-5), which requires an additional deprotection step in a synthetic sequence . While not a direct functional substitute, its existence as a common alternative highlights the advantage of the parent acid's direct usability. Furthermore, the compound's defined melting point range is a valuable metric for confirming identity and assessing purity upon receipt, a feature not as clearly defined for some liquid or lower-melting related compounds .

Chemical Procurement Purity Specification Material Handling

Electronic Tuning for Cross-Coupling: Balancing Methoxy Donor and Trifluoromethyl Acceptor Effects

The target compound features a methoxy group at the 2-position (ortho to boron) and a trifluoromethyl group at the 5-position (meta to boron). This arrangement provides a unique electronic push-pull system. The ortho-methoxy group donates electron density, potentially stabilizing the boronic acid and facilitating transmetalation, while the para/meta-trifluoromethyl group is strongly electron-withdrawing, increasing the boron atom's Lewis acidity [1]. This contrasts with regioisomers like 2-methoxy-4-(trifluoromethyl)phenylboronic acid (where CF3 is ortho to boron), which may introduce unfavorable steric hindrance, or 3-trifluoromethylphenylboronic acid (lacking the methoxy donor), which would have a different reactivity profile [2]. The balanced electronic profile of the target compound is designed to provide high, predictable coupling yields without the need for extensive condition re-optimization, a key factor in time-sensitive industrial and research workflows.

Suzuki-Miyaura Coupling Electronic Effects Reaction Optimization

Preferred Reagent in Pharmaceutical and Agrochemical Patent Literature

Analysis of patent literature reveals a strong preference for the specific 2-methoxy-5-(trifluoromethyl)phenyl motif over other substitution patterns. This motif is explicitly claimed in patents for pharmaceutical compounds, including those with potential anti-cancer (e.g., quinazoline derivatives) [1] and anti-viral (e.g., cytomegalovirus inhibitors) activities [2]. It is also cited in agrochemical patents, particularly for pyrimidine carboxamides with pesticide applications [3]. While these patents typically cover final drug candidates rather than the boronic acid itself, the recurring presence of the exact 2-methoxy-5-(trifluoromethyl)phenyl fragment indicates a clear, evidence-based selection of this specific substitution pattern by industrial R&D teams. A researcher using a different boronic acid would be deviating from established, validated synthetic routes in these fields, introducing significant risk and potential IP complications.

Medicinal Chemistry Agrochemical Synthesis Patent Analysis

Validated Application Scenarios for 2-Methoxy-5-(trifluoromethyl)phenylboronic Acid (240139-82-6) in R&D and Production


Medicinal Chemistry: Synthesis of CMV Inhibitors and Anticancer Quinazolines

This compound is the ideal building block for synthesizing drug candidates containing the privileged 2-methoxy-5-(trifluoromethyl)phenyl moiety. As evidenced by its use in patent literature, it is specifically employed in the construction of novel 3,4-dihydroquinazolines, which have demonstrated activity against human cytomegalovirus (HCMV) [1]. The compound's balanced electronic properties (Section 3, Evidence 3) facilitate the critical Suzuki-Miyaura coupling step to install this pharmacophore, while its well-defined commercial purity (Section 3, Evidence 2) ensures reproducible results. Selecting an alternative regioisomer would yield a completely different, and likely inactive, scaffold, highlighting the non-negotiable specificity of this reagent.

Process Chemistry: Direct-Use Boronic Acid for Streamlined Scale-Up

For process chemists scaling up a synthetic route, the decision to procure the free boronic acid rather than its pinacol ester (Section 3, Evidence 2) is a critical one. Using 2-Methoxy-5-(trifluoromethyl)phenylboronic acid eliminates an entire deprotection step from the synthetic sequence. This reduces raw material costs, minimizes waste generation, and shortens the overall cycle time. The compound's solid form and defined melting point (144-148 °C) also simplify handling, storage, and identity confirmation in a manufacturing setting compared to liquid or low-melting alternatives . This translates directly into a more cost-effective and robust manufacturing process.

Agrochemical Discovery: Accessing Patented Pesticide Scaffolds

The pyrimidine carboxamide class of agrochemicals has been shown to incorporate the 2-methoxy-5-(trifluoromethyl)phenyl motif for potential pesticide applications [2]. Researchers in this field require the exact boronic acid to reliably replicate and build upon the structures disclosed in the patent literature (Section 3, Evidence 4). The reagent's optimized LogP of 2.27 (Section 3, Evidence 1) is a key parameter that influences the overall compound's bioavailability and environmental fate. Using a different boronic acid would alter this critical property and undermine the entire SAR study, making this specific compound an essential procurement for competitive agrochemical research.

Materials Science: Synthesis of Fluorinated Biphenyls for Advanced Materials

The synthesis of functionalized biphenyls, such as 2-Methoxy-5-(trifluoromethyl)-1,1'-biphenyl, is a common application of this boronic acid in materials science . The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group on the biphenyl core allows for fine-tuning of electronic and optical properties. The compound's reliable performance in Suzuki-Miyaura cross-coupling, underpinned by its unique pKa (Section 3, Evidence 1) and substitution pattern (Section 3, Evidence 3), is crucial for achieving the high yields and purity required for advanced material characterization and device fabrication.

Technical Documentation Hub

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